2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2R-trans)-
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Overview
Description
2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2R-trans)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinone ring, an amino group, and a hydroxymethyl oxathiolane moiety. Its unique configuration and functional groups make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2R-trans)- typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinone ring, followed by the introduction of the amino group and the hydroxymethyl oxathiolane moiety. Common reagents used in these reactions include various amines, aldehydes, and thiols. The reaction conditions often require controlled temperatures, specific pH levels, and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of large reactors, precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2R-trans)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The amino and hydroxymethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures, specific solvents, and the presence of catalysts.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with unique properties and potential applications. These derivatives are often studied for their biological activity and potential use in pharmaceuticals.
Scientific Research Applications
2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2R-trans)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules.
Medicine: The compound has shown promise in the development of new drugs, particularly as antiviral and anticancer agents. Its ability to interact with specific molecular targets makes it a potential candidate for therapeutic applications.
Industry: In industrial applications, the compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2R-trans)- involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, inhibiting their activity and affecting various biochemical pathways. The hydroxymethyl and amino groups play a crucial role in these interactions, allowing the compound to form strong bonds with its targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-: This compound is similar in structure but lacks the (2R-trans) configuration.
2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-ethyl-: This compound has an ethyl group instead of a methyl group.
2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-phenyl-: This compound has a phenyl group instead of a methyl group.
Uniqueness
The uniqueness of 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2R-trans)- lies in its specific configuration and functional groups The (2R-trans) configuration provides distinct stereochemistry, which can significantly affect its biological activity and interactions with molecular targets
Properties
CAS No. |
145986-25-0 |
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Molecular Formula |
C9H13N3O3S |
Molecular Weight |
243.29 g/mol |
IUPAC Name |
4-amino-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O3S/c1-5-2-12(9(14)11-8(5)10)6-4-16-7(3-13)15-6/h2,6-7,13H,3-4H2,1H3,(H2,10,11,14)/t6-,7-/m1/s1 |
InChI Key |
ZQVQEBGUQLDSPM-RNFRBKRXSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2CS[C@@H](O2)CO |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CSC(O2)CO |
Origin of Product |
United States |
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